![molecular formula C14H15BrF2N2O2 B2500087 [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3,3-difluorocyclobutyl)methanone CAS No. 2380145-59-3](/img/structure/B2500087.png)
[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3,3-difluorocyclobutyl)methanone
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Overview
Description
[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3,3-difluorocyclobutyl)methanone is a chemical compound that has shown promising results in scientific research. It is a potent inhibitor of certain enzymes and has been studied for its potential use in treating various diseases.
Mechanism of Action
The mechanism of action of [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3,3-difluorocyclobutyl)methanone involves the inhibition of HDAC6 and HSP90 enzymes, which are involved in the regulation of gene expression, protein folding, and cell signaling pathways. By inhibiting these enzymes, [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3,3-difluorocyclobutyl)methanone can disrupt the normal functioning of cancer cells, reduce inflammation, and improve neurological function.
Biochemical and Physiological Effects:
Studies have shown that [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3,3-difluorocyclobutyl)methanone has several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of inflammation, and the improvement of neuronal function. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3,3-difluorocyclobutyl)methanone for lab experiments is its potency and selectivity towards HDAC6 and HSP90 enzymes. This makes it a valuable tool for studying the role of these enzymes in various diseases. However, one limitation of [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3,3-difluorocyclobutyl)methanone is its high cost, which may limit its use in certain research settings.
Future Directions
There are several future directions for the study of [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3,3-difluorocyclobutyl)methanone. One direction is to further investigate its potential use in treating cancer, inflammation, and neurological disorders. Another direction is to study its pharmacokinetics and toxicity in more detail, in order to optimize its use in clinical settings. Additionally, [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3,3-difluorocyclobutyl)methanone could be used as a tool to study the role of HDAC6 and HSP90 enzymes in other diseases, such as cardiovascular disease and metabolic disorders.
Synthesis Methods
The synthesis method of [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3,3-difluorocyclobutyl)methanone involves several steps, including the reaction of 3-bromopyridine-4-carboxylic acid with N-(tert-butoxycarbonyl)pyrrolidine, followed by the reaction of the resulting compound with 3,3-difluorocyclobutanone. The final product is obtained after purification and characterization.
Scientific Research Applications
[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3,3-difluorocyclobutyl)methanone has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of certain enzymes, such as HDAC6 and HSP90, which play important roles in the development and progression of these diseases.
properties
IUPAC Name |
[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3,3-difluorocyclobutyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrF2N2O2/c15-11-7-18-3-1-12(11)21-10-2-4-19(8-10)13(20)9-5-14(16,17)6-9/h1,3,7,9-10H,2,4-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGFJGCSORIIKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)C3CC(C3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-{[1-(3,3-difluorocyclobutanecarbonyl)pyrrolidin-3-yl]oxy}pyridine |
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